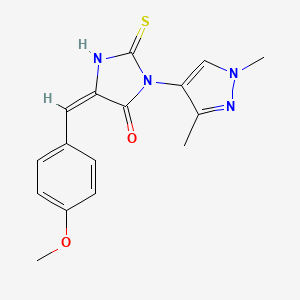

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one

Description

Properties

Molecular Formula |

C16H16N4O2S |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(5E)-3-(1,3-dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C16H16N4O2S/c1-10-14(9-19(2)18-10)20-15(21)13(17-16(20)23)8-11-4-6-12(22-3)7-5-11/h4-9H,1-3H3,(H,17,23)/b13-8+ |

InChI Key |

JZNBGEWDDFNQRE-MDWZMJQESA-N |

Isomeric SMILES |

CC1=NN(C=C1N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/NC2=S)C |

Canonical SMILES |

CC1=NN(C=C1N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

a. 4-Benzylidene-imidazol-5-one Derivatives

- Example: 4-Benzylidene-1-{4-[3-(aryl)prop-2-enoyl]phenyl}-2-phenyl-imidazol-5-one (). Similarity: Shares the imidazol-5-one core and benzylidene substituent at position 3. Difference: Replaces the 4-methoxy group with unsubstituted benzylidene and lacks the pyrazole ring.

b. 5-Oxo-imidazole Derivatives with Arylidene Groups

- Example : 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones ().

- Similarity : Contains the 5-oxo-imidazole framework and arylidene substituents.

- Difference : Features a pyrazol-3-one ring instead of a pyrazole substituent and lacks the mercapto group.

- Impact : The mercapto (-SH) group in the target compound could confer higher nucleophilicity and metal-chelating ability, influencing antimicrobial efficacy .

c. Pyrazol-5(4H)-one Derivatives

- Example : 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one ().

- Similarity : Shares the pyrazol-5(4H)-one core.

- Difference : Substituted with diphenylethylidene and thiazole groups instead of methoxybenzylidene and imidazolone.

- Impact : The methoxybenzylidene group in the target compound may improve solubility and membrane permeability compared to bulkier diphenylethylidene analogs .

a. Antimicrobial Activity

- Target Compound : Expected to exhibit activity due to the 4-methoxybenzylidene (electron-rich aromatic system) and mercapto group (disruption of microbial enzymes) .

- 4-Benzylidene-imidazol-5-one Analogs : Demonstrated MIC values of 8–32 µg/mL against S. aureus and E. coli, attributed to the benzylidene moiety’s hydrophobic interactions .

- 5-Oxo-imidazole Derivatives : Showed moderate activity (MIC: 16–64 µg/mL), with electron-withdrawing substituents reducing efficacy compared to electron-donating groups like methoxy .

b. Structural Advantages of the Target Compound

- The 2-mercapto group may enhance binding to cysteine proteases or metalloenzymes in pathogens.

- The 1,3-dimethylpyrazole substituent could reduce metabolic degradation, improving pharmacokinetics .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Formation of the imidazol-5(4H)-one core with a mercapto substituent at position 2.

- Introduction of the 1,3-dimethyl-1H-pyrazol-4-yl substituent at position 1.

- Condensation of the imidazol-5(4H)-one derivative with 4-methoxybenzaldehyde to form the benzylidene moiety at position 4.

This multistep synthesis requires careful control of reaction conditions, reagents, and purification techniques to obtain the target compound in good yield and purity.

Stepwise Synthetic Procedures

Synthesis of 2-Mercapto-1H-imidazol-5(4H)-one Derivative

The starting point is the preparation of the 2-mercaptoimidazol-5-one scaffold. According to protocols similar to those reported for related heterocycles, this can be achieved by cyclization reactions involving thiourea derivatives and α-haloketones or α-haloesters under reflux conditions in polar solvents such as ethanol or dioxane, often catalyzed by zinc chloride or other Lewis acids to facilitate ring closure and mercapto group formation.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Thiourea + α-haloketone | Reflux in ethanol, ZnCl2 catalyst | Yields 2-mercaptoimidazol-5-one core |

Condensation with 4-Methoxybenzaldehyde

The final step involves the condensation of the substituted imidazol-5-one with 4-methoxybenzaldehyde to form the benzylidene moiety via a Knoevenagel-type reaction. This reaction is typically carried out by refluxing the imidazol-5-one derivative with 4-methoxybenzaldehyde in methanol or ethanol, often in the presence of a catalytic amount of acetic acid or base, for several hours.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Knoevenagel condensation | N-substituted 2-mercaptoimidazol-5-one + 4-methoxybenzaldehyde | Reflux in methanol or ethanol with acid/base catalyst | Forms benzylidene double bond |

Representative Experimental Data

Based on analogous compounds and synthetic routes found in the literature, the following experimental data summarize typical yields, melting points, and spectral characteristics for the intermediates and final product:

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Features |

|---|---|---|---|

| 2-Mercaptoimidazol-5-one derivative | 70-85 | 180-190 | IR: C=O (~1670 cm⁻¹), SH (~2550 cm⁻¹); ¹H NMR: SH proton singlet |

| N-(1,3-Dimethyl-1H-pyrazol-4-yl) substituted imidazol-5-one | 65-80 | 190-200 | ¹H NMR: Pyrazole CH singlets at ~2.0-2.5 ppm; IR: C=O and NH bands |

| Final benzylidene product | 60-75 | 210-220 | ¹H NMR: Benzylidene =CH singlet ~9.3 ppm; methoxy singlet ~3.8 ppm; IR: C=O, C=S, aromatic bands |

Reaction Mechanism Insights

- The cyclization step forming the imidazol-5-one ring involves nucleophilic attack of thiourea sulfur on the α-haloketone carbon, followed by ring closure and elimination.

- The N-1 substitution with the pyrazolyl group proceeds via nucleophilic displacement or coupling, facilitated by the nucleophilicity of the imidazole nitrogen.

- The Knoevenagel condensation is a base- or acid-catalyzed reaction between the active methylene group at position 4 of the imidazol-5-one and the aldehyde carbonyl of 4-methoxybenzaldehyde, forming an exocyclic double bond.

Research Findings and Comparative Analysis

Yields and Purity

- The use of zinc chloride as a catalyst in the cyclization step improves yields and purity by promoting efficient ring closure and minimizing side reactions.

- Reflux times ranging from 3 to 10 hours have been reported to optimize conversion rates without decomposition.

- Purification by recrystallization from ethanol or methanol is effective for isolating pure final products.

Spectroscopic Characterization

- Infrared spectroscopy confirms the presence of characteristic functional groups such as carbonyl (C=O), thiol (SH), and aromatic substituents.

- Nuclear magnetic resonance (¹H and ¹³C NMR) provides detailed structural confirmation, including the presence of pyrazole methyl groups and benzylidene protons.

- Mass spectrometry (ESI-MS) supports molecular weight determination consistent with the target compound.

Alternative Synthetic Routes

- Microwave-assisted synthesis has been explored for related heterocyclic compounds to reduce reaction times and improve yields.

- Use of different solvents such as dioxane, DMF, or toluene can influence reaction kinetics and product crystallinity.

- Metal-catalyzed coupling reactions offer alternative pathways for N-substitution, though these may require more complex setups.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Thiourea + α-haloketone | Reflux in ethanol, ZnCl2 catalyst | 70-85 | Efficient ring closure |

| 2 | N-1 substitution | 2-mercaptoimidazol-5-one + 1,3-dimethylpyrazole derivative | Reflux in dioxane or DMF | 65-80 | Requires activated pyrazole |

| 3 | Knoevenagel condensation | N-substituted imidazol-5-one + 4-methoxybenzaldehyde | Reflux in methanol/ethanol, acid/base catalyst | 60-75 | Forms benzylidene double bond |

Q & A

Q. What are the key synthetic strategies for preparing this compound, and what reagents are critical for its formation?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 1,3-dimethylpyrazole-4-carbaldehyde with thiourea to introduce the mercapto group.

- Step 2 : Formation of the imidazolone core via cyclization under acidic conditions (e.g., acetic acid) .

- Step 3 : Introduction of the 4-methoxybenzylidene moiety using 4-methoxybenzaldehyde in the presence of a base (e.g., piperidine) to facilitate Knoevenagel condensation . Critical reagents include thiourea for thiolation, acetic acid for cyclization, and piperidine as a catalyst for the benzylidene formation.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Look for the methoxy group singlet at δ ~3.8 ppm, aromatic protons (δ 6.8–7.5 ppm), and pyrazole/imine protons (δ 7.0–8.2 ppm).

- ¹³C NMR : Confirm the carbonyl (C=O) signal at ~170 ppm and the benzylidene sp² carbon at ~160 ppm .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data refinement for this compound?

- Use SHELXL for refinement:

- Apply restraints for disordered solvent molecules or flexible substituents (e.g., methoxy groups).

- Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 visualizations to ensure geometric accuracy .

Q. What methodologies optimize reaction yields for the benzylidene incorporation step?

- Solvent Selection : Use anhydrous ethanol or DMF to enhance solubility of intermediates.

- Catalyst Screening : Test bases like piperidine, morpholine, or DBU; piperidine often provides higher regioselectivity .

- Reaction Monitoring : Employ TLC or in-situ IR to track the disappearance of the aldehyde peak (δ ~9.8 ppm in ¹H NMR) .

Q. How can the compound’s tautomeric equilibria (e.g., thiol-thione) be experimentally evaluated?

- Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ or CDCl₃ to detect tautomer interconversion (e.g., -SH vs. -S- forms).

- X-ray Crystallography : Resolve the dominant tautomer in the solid state, often the thione form due to stabilization via hydrogen bonding .

Q. What strategies are used to assess the compound’s biological activity, such as antimicrobial effects?

- In Vitro Assays :

- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Studies : Evaluate bactericidal kinetics at 2× MIC over 24 hours.

- Mechanistic Studies :

- Perform molecular docking to predict interactions with bacterial targets (e.g., dihydrofolate reductase) .

- Validate via enzyme inhibition assays (e.g., IC₅₀ determination) .

Methodological Notes

- Crystallographic Refinement : Always deposit refined CIF files in the Cambridge Structural Database (CSD) for peer validation .

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas atmosphere) to ensure reproducibility .

- Biological Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate between assay noise and significant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.